molecular formula C13H14N2O2 B1600016 Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate CAS No. 237435-27-7

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate

Cat. No. B1600016
CAS RN: 237435-27-7
M. Wt: 230.26 g/mol
InChI Key: DJUKQRWPMVBJPJ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 . It is a modified amino acid .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, can be achieved through various methods. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .


Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom. The pyrrole ring is substituted at the 3-position with an amino group and at the 5-position with a phenyl group .


Chemical Reactions Analysis

Pyrrole compounds, including Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate, are known to undergo a variety of chemical reactions. These include reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .


Physical And Chemical Properties Analysis

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has a molecular weight of 230.262 Da . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results.

Scientific Research Applications

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate: A Comprehensive Analysis of Scientific Research Applications

Pharmacological Research: Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate has potential applications in pharmacological research due to its structural similarity to pyrrole, which is a subunit in various therapeutically active compounds. Pyrroles are known for their applications in fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, antitumor agents, and more .

Lipid-Lowering Effects: Studies have shown that related pyrrole compounds can significantly reduce triglyceride and cholesterol content in biological systems. This suggests that Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate could be researched for its lipid-lowering effects, potentially contributing to the development of new treatments for cardiovascular diseases .

Chemical Synthesis: The compound is used in chemical synthesis processes. For example, it can be employed in the preparation of various pentasubstituted pyrrole derivatives through catalyzed reactions, demonstrating its versatility in organic synthesis .

Proteomics Research: This compound is also utilized in proteomics research, where it may serve as a building block for synthesizing peptides or proteins with specific functions or structures .

Material Science: While specific applications in material science are not detailed in the search results, compounds like Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate often find use in the development of new materials with unique properties such as conductivity or reactivity.

Analytical Chemistry: In analytical chemistry, this compound could be used as a standard or reagent in various analytical methods to quantify or identify other substances due to its distinct chemical structure.

Educational Purposes: In academic settings, Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate can be used to demonstrate various chemical reactions and synthesis techniques to students studying organic chemistry.

Industrial Applications: Though not explicitly mentioned in the search results, compounds with similar structures are often explored for their potential industrial applications, such as in the synthesis of dyes, pigments, or other industrial chemicals.

MDPI - Lipid-Lowering Effects SCBT - Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate RSC Publishing - Pyrrole: a resourceful small molecule Organic Chemistry Portal - Pyrrole synthesis

Safety and Hazards

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate may be harmful by inhalation, in contact with skin, and if swallowed . Suitable personal protective equipment should be worn when handling this compound, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-17-13(16)12-10(14)8-11(15-12)9-6-4-3-5-7-9/h3-8,15H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUKQRWPMVBJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444399
Record name Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate

CAS RN

237435-27-7
Record name Ethyl 3-amino-5-phenyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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